molecular formula C13H9ClF3NO2 B13083260 Ethyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate CAS No. 1260877-33-5

Ethyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B13083260
CAS No.: 1260877-33-5
M. Wt: 303.66 g/mol
InChI Key: GBCUHQBQWMCMMM-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group at the 4-position, a trifluoromethyl group at the 2-position, and an ethyl ester group at the 3-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-3-(trifluoromethyl)aniline with ethyl chloroformate under basic conditions to form the quinoline ring . The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques to meet industrial standards .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Ethyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound in various research fields .

Biological Activity

Ethyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anti-cancer and anti-inflammatory agent. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the quinoline family, characterized by a quinoline scaffold with specific substituents that enhance its biological properties. The synthesis typically involves a multi-step organic reaction process, including:

  • Formation of the Quinoline Core : This is often achieved through Skraup synthesis, which involves the condensation of aniline derivatives with glycerol.
  • Substituent Introduction : The chloro and trifluoromethyl groups are introduced via chlorination and nucleophilic substitution reactions.
  • Esterification : The carboxylate group is introduced through esterification using ethanol in the presence of a catalyst such as sulfuric acid.

Anticancer Properties

This compound has shown promising results in various studies as a potential anticancer agent. Research indicates that compounds within this class can inhibit key signaling pathways involved in tumor growth and proliferation.

  • Mechanism of Action : The compound may exert its anticancer effects by inhibiting the vascular endothelial growth factor receptor (VEGFR-2), which plays a critical role in angiogenesis. This inhibition can lead to reduced tumor blood supply and subsequent tumor regression .

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoline derivatives, including this compound. It has been evaluated against various viral strains, demonstrating significant inhibitory effects.

  • Case Study : In vitro studies have shown that this compound effectively inhibits enterovirus D68 (EV-D68), with a selectivity index indicating its potency compared to other antiviral agents .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of VEGFR-2 signaling
AntiviralEffective against EV-D68
Anti-inflammatoryPotential modulation of inflammatory pathways
AntimicrobialBroad-spectrum activity against various pathogens

The mechanisms through which this compound exhibits its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways related to cancer progression.
  • Cellular Pathway Modulation : It has been suggested that this compound can modulate inflammatory responses by interacting with various molecular targets within cells .
  • Membrane Interaction : The trifluoromethyl group enhances cell membrane permeability, potentially increasing the bioavailability of the compound within target cells .

Case Studies and Research Findings

Several studies have focused on optimizing the structure of quinoline derivatives to enhance their biological activity:

  • A study demonstrated that modifications at the 3-position of the quinoline scaffold could significantly improve antiviral potency against EV-D68, highlighting the importance of structural optimization in drug design .
  • Another investigation into quinoline derivatives revealed their capacity to inhibit NF-kB and AP-1 gene expression, suggesting their potential as anti-inflammatory agents .

Properties

CAS No.

1260877-33-5

Molecular Formula

C13H9ClF3NO2

Molecular Weight

303.66 g/mol

IUPAC Name

ethyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)9-10(14)7-5-3-4-6-8(7)18-11(9)13(15,16)17/h3-6H,2H2,1H3

InChI Key

GBCUHQBQWMCMMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1C(F)(F)F)Cl

Origin of Product

United States

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